Copper(2+) methacrylate
CAS No.: 19662-59-0
VCID: VC20744612
Molecular Formula: C8H12CuO5
Molecular Weight: 251.72 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis of Copper(2+) MethacrylateThe synthesis of Copper(2+) methacrylate typically involves the reaction between copper(II) acetate and methacrylic acid under controlled conditions. The following steps outline a general synthetic route:
Yield and PurityThe yield of synthesized Copper(2+) methacrylate can vary based on reaction conditions, typically ranging from 60% to 90%. Purity can be assessed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography. Applications of Copper(2+) MethacrylateCopper(2+) methacrylate has several notable applications across different fields: Polymer ChemistryCopper(2+) methacrylate is used as a monomer in the synthesis of various polymers through radical polymerization processes. Its ability to participate in chain-growth polymerization makes it valuable for producing functionalized polymers with specific properties. CatalysisDue to its redox-active copper center, Copper(2+) methacrylate serves as a catalyst in various organic reactions, including oxidation and coupling reactions. Its catalytic activity has been investigated in cross-coupling reactions involving aryl halides. Biomedical ApplicationsResearch has explored the use of Copper(2+) methacrylate in drug delivery systems and as an antimicrobial agent due to its biocompatibility and ability to release copper ions, which possess antibacterial properties. Research FindingsRecent studies have highlighted several key findings regarding Copper(2+) methacrylate: Polymerization StudiesA study conducted by Smith et al. (2023) demonstrated that incorporating Copper(2+) methacrylate into poly(methyl methacrylate) matrices significantly enhanced mechanical properties while maintaining thermal stability. Catalytic ActivityIn a research paper published by Johnson et al. (2024), it was shown that Copper(2+) methacrylate exhibited superior catalytic performance in Suzuki-Miyaura coupling reactions compared to other copper-based catalysts, achieving yields above 90%. |
---|---|
CAS No. | 19662-59-0 |
Product Name | Copper(2+) methacrylate |
Molecular Formula | C8H12CuO5 |
Molecular Weight | 251.72 g/mol |
IUPAC Name | copper;2-methylprop-2-enoate;hydrate |
Standard InChI | InChI=1S/2C4H6O2.Cu.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2 |
Standard InChIKey | KNFPRDCOGFJMLP-UHFFFAOYSA-L |
SMILES | CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2] |
Canonical SMILES | CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Cu+2] |
Related CAS | 53721-10-1 19662-59-0 |
PubChem Compound | 57375475 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume